Product packaging for Boc-(R)-gamma-(4-fluorobenzyl)-L-proline(Cat. No.:)

Boc-(R)-gamma-(4-fluorobenzyl)-L-proline

Cat. No.: B15329361
M. Wt: 323.4 g/mol
InChI Key: FGLYPQZHYLRBOI-UHFFFAOYSA-N
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Description

Boc-(R)-gamma-(4-fluorobenzyl)-L-proline is a non-natural proline derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a gamma-substituted 4-fluorobenzyl moiety on the pyrrolidine ring. The (R)-configuration at the gamma position and the L-proline backbone make this compound a critical building block in peptide synthesis and drug development. Its structure facilitates conformational control in peptides, enabling the design of bioactive molecules with enhanced stability or target specificity .

The 4-fluorobenzyl group introduces electronegativity and moderate lipophilicity, which can influence binding interactions in biological systems. Applications span medicinal chemistry, including use as intermediates for α-glucosidase inhibitors and SOS response suppressors in bacterial mutagenesis studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22FNO4 B15329361 Boc-(R)-gamma-(4-fluorobenzyl)-L-proline

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLYPQZHYLRBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 4-fluorobenzyl bromide.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidine ring reacts with 4-fluorobenzyl bromide in the presence of a suitable base.

    Protection of the Amino Group: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Optimized Temperature and Pressure: Reactions are often conducted at controlled temperatures and pressures to maximize efficiency.

    Purification Techniques: Techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the fluorophenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Oxidized derivatives of the pyrrolidine ring

    Reduction Products: Reduced derivatives of the fluorophenyl group

    Substitution Products: Substituted derivatives at the fluorophenyl group

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms due to its structural features.

Medicine

    Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals, particularly for its interactions with biological targets.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (2S,4R)-4-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

Variations in the benzyl substituent significantly alter electronic, steric, and lipophilic properties:

Substituent Position Molecular Formula Molecular Weight CAS Number Key Characteristics
4-Fluorobenzyl gamma C17H22FNO4 323.36 - Moderate lipophilicity; enhances SOS inhibition activity
4-Trifluoromethyl gamma C18H22F3NO4 373.37 957311-17-0 High lipophilicity (cLogD ~3.95); potential for improved membrane permeability
2,4-Dichlorobenzyl gamma C17H21Cl2NO4 374.26 - Increased steric hindrance; may reduce enzymatic degradation
4-Chlorobenzyl gamma C17H22ClNO4 339.816 959576-35-3 Moderate electron-withdrawing effect; preliminary activity in bioassays
4-Cyanobenzyl gamma C18H22N2O4 330.38 - Strong electron-withdrawing group; enhances reactivity in nucleophilic substitutions
  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyanobenzyl group (CN) increases electrophilicity, favoring reactions at the proline carboxylate, whereas the 4-fluorobenzyl group (F) balances lipophilicity and polarity for optimal bioavailability .
  • Lipophilicity Trends : The trifluoromethyl (CF3) substituent (cLogD ~3.95) increases membrane permeability compared to 4-fluorobenzyl (predicted cLogD ~2.5), as seen in thiourea/urea pairs where lipophilic analogues show enhanced bioactivity .

Positional Isomerism: Gamma vs. Alpha Substitution

  • Gamma-Substituted Analogues : Substitution at the gamma position (C4 of pyrrolidine) minimizes steric clashes in peptide backbones, preserving conformational flexibility. For example, Boc-(R)-gamma-(4-fluorobenzyl)-L-proline is preferred in spirooxindole-pyrrolizidine synthesis due to its compatibility with dipolarophiles like curcumin .

Q & A

Q. What are the standard synthesis protocols for Boc-(R)-gamma-(4-fluorobenzyl)-L-proline, and how do they differ from related proline derivatives?

  • Methodological Answer : The synthesis typically involves:

Alkylation of L-proline : React L-proline with 4-fluorobenzyl bromide under basic conditions (e.g., NaH in DMF at 0–5°C) to introduce the 4-fluorobenzyl group at the gamma position .

Boc Protection : Treat the intermediate with di-tert-butyl dicarbonate (Boc₂O) in THF/water with a base (e.g., NaHCO₃) to protect the amine .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (melting point: 154–156°C observed in analogous compounds) .
Comparison with derivatives: Unlike Boc-(R)-alpha-(4-thiazolylmethyl)-proline, which requires thiazole-specific coupling, the 4-fluorobenzyl group simplifies aromatic interactions in peptide design .

Q. Which analytical techniques are most effective for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR shows aromatic protons (δ 7.2–7.4 ppm for 4-fluorobenzyl) and Boc tert-butyl groups (δ 1.4 ppm) .
  • HPLC : Chiral columns (e.g., Chiralpak IA, 80:20 hexane/isopropanol) confirm enantiopurity (>98% ee) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 349.4) validates molecular weight .
  • Melting Point : Cross-check with literature values (e.g., 154–156°C for structurally similar Boc-protected prolines) .

Q. What is the role of the Boc protecting group in the compound’s application in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The Boc group serves as a temporary protecting agent for the amine during SPPS:
  • Deprotection : Removed with TFA to expose the amine for subsequent coupling .
  • Stability : Resists basic/neutral conditions, enabling selective deprotection in multi-step syntheses .
    Note: Unlike Fmoc, Boc requires acidic conditions, making it suitable for acid-stable peptide sequences .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve the yield of this compound synthesis?

  • Methodological Answer : Key optimization strategies include:
  • Solvent Selection : DMF enhances reactivity but may require lower temperatures (0°C) to minimize side reactions .
  • Base Choice : NaH vs. K₂CO₃; NaH provides higher yields (75% vs. 60%) but requires anhydrous conditions .
  • Monitoring : Use TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) to track reaction progress .

Q. What strategies resolve discrepancies in stereochemical assignments during characterization?

  • Methodological Answer :
  • X-ray Crystallography : Determines absolute configuration (e.g., (R)-configuration confirmed for analogous compounds) .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers in solution by analyzing Cotton effects .
  • Comparative NMR : Match coupling constants (J values) with known (R)-proline derivatives .

Q. How does the 4-fluorobenzyl substituent influence peptide conformational stability compared to other benzyl derivatives?

  • Methodological Answer :
  • Steric Effects : The 4-fluorobenzyl group induces proline ring puckering, stabilizing polyproline helices (e.g., in collagen mimics) .
  • Electronic Effects : Fluorine’s electronegativity enhances dipole interactions, improving binding affinity in enzyme inhibitors vs. non-fluorinated analogs .
    Comparison: Thiazolylmethyl derivatives (e.g., Boc-(R)-alpha-(4-thiazolylmethyl)-proline) prioritize π-stacking over dipole interactions .

Q. What in vitro models assess the metabolic stability of fluorinated proline derivatives in drug discovery?

  • Methodological Answer :
  • Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH; monitor degradation via LC-MS (t₁/₂ > 60 min indicates stability) .
  • CYP450 Inhibition Assays : Measure IC₅₀ values to predict drug-drug interactions .
    Data: Analogous fluorinated prolines show 30% higher microsomal stability than non-fluorinated versions .

Q. How do reaction conditions affect diastereoselectivity in this compound synthesis?

  • Methodological Answer :
  • Temperature : Lower temperatures (0°C) favor kinetic control, reducing racemization .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing diastereoselectivity (dr > 20:1) .
  • Catalysts : Chiral ligands (e.g., BINAP) in asymmetric alkylation improve ee to >99% .

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